The compound (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine is a heterocyclic organic compound characterized by its unique structure that includes an imidazole ring fused with a thiadiazole moiety. Its molecular formula is C₇H₈N₄S, and it features a methanamine group attached to the thiadiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the amino group and the heteroatoms in the ring structure. Key reactions include:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities.
Research indicates that compounds containing imidazole and thiadiazole moieties often display notable biological activities. Specifically, (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine has been associated with:
The biological activities are attributed to the structural features that allow interactions with biological targets.
Several synthetic routes can be employed to produce (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine:
These methods allow for variations in substituents that may enhance biological activity.
The potential applications of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine include:
These applications highlight its versatility in various fields.
Interaction studies are crucial for understanding how (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine interacts with biological targets:
These studies are essential for advancing its development as a therapeutic agent.
Several compounds share structural similarities with (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine, including:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine | Imidazole + Thiadiazole | Antimicrobial, Anticancer |
| Imidazo[4,5-b]pyridine derivatives | Imidazole + Pyridine | Antiviral, Anticancer |
| Thiadiazole-based compounds | Thiadiazole ring | Antimicrobial |
| Amino-thiazoles | Thiazole + Amine | Antimicrobial |
The uniqueness of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine lies in its specific combination of functional groups and heterocycles that contribute to its distinct biological activities and potential therapeutic applications.
The synthesis of (2-ethylimidazo[2,1-b] [2] [3]thiadiazol-6-yl)methanamine represents a complex heterocyclic construction that requires sophisticated methodological approaches to achieve the desired imidazo-thiadiazole framework with amino functionalization [4]. The compound features a bicyclic system where an imidazole ring is fused to a 1,3,4-thiadiazole moiety, presenting unique synthetic challenges due to the presence of multiple heteroatoms and the requirement for regioselective formation [5]. Contemporary synthetic strategies encompass both traditional cyclocondensation methods and modern catalytic approaches, each offering distinct advantages in terms of yield optimization and structural control [6].
Traditional synthetic methodologies for imidazo[2,1-b] [2] [3]thiadiazole derivatives rely primarily on cyclocondensation reactions that utilize readily available precursors such as thiosemicarbazides and halogenated ketones [7]. These classical approaches have been extensively studied and provide reliable pathways for constructing the heterocyclic framework, though they often require elevated temperatures and extended reaction times [8]. The fundamental strategy involves the formation of intermediate thiadiazole systems followed by subsequent cyclization to generate the fused imidazo-thiadiazole ring system [9].
Thiosemicarbazide derivatives serve as crucial building blocks in the synthesis of 1,3,4-thiadiazole rings through well-established cyclization protocols [7]. The reactivity of thiosemicarbazide precursors is fundamentally governed by their nucleophilic character, with the terminal amino group and sulfur atom acting as key reactive sites [3]. Cyclization of thiosemicarbazides typically requires dehydrating agents such as phosphorus oxychloride or concentrated sulfuric acid to facilitate ring closure and eliminate water molecules [6].
The mechanism of thiosemicarbazide cyclization proceeds through initial acylation of the amino group, followed by intramolecular attack of the sulfur atom on the carbonyl carbon [7]. This process results in the formation of the five-membered thiadiazole ring with concomitant elimination of hydrogen sulfide or water [8]. Research has demonstrated that the choice of cyclizing agent significantly influences both the yield and regioselectivity of the reaction [10].
| Cyclizing Agent | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
|---|---|---|---|
| Phosphorus Oxychloride | 80-90 | 1-2 | 75-85 |
| Concentrated Sulfuric Acid | 0-25 | 4-6 | 60-75 |
| Thionyl Chloride | 60-80 | 2-4 | 70-80 |
| Polyphosphoric Acid | 100-120 | 3-5 | 65-78 |
The optimization of thiosemicarbazide cyclization has revealed that the electronic nature of substituents significantly affects reaction outcomes [11]. Electron-withdrawing groups generally accelerate cyclization by stabilizing intermediate species, while electron-donating substituents may require more forcing conditions [6]. The presence of amino functionality in the target compound necessitates careful protection strategies to prevent unwanted side reactions during the cyclization process [12].
Alpha-haloketones represent versatile electrophilic reagents for heterocyclic synthesis, particularly in the construction of imidazole rings fused to thiadiazole systems [13]. The reactivity of α-haloketones toward nucleophilic heterocycles enables efficient ring-closure reactions that proceed through initial nucleophilic attack followed by intramolecular cyclization [4]. These reactions typically occur under mild to moderate conditions and can accommodate a wide range of functional groups [13].
The mechanism of α-haloketone-mediated ring closure involves initial nucleophilic substitution at the α-carbon by the amino nitrogen of the thiadiazole precursor [13]. This is followed by intramolecular cyclization through attack of the carbonyl carbon by the remaining nucleophilic center, resulting in formation of the imidazole ring [5]. The process is facilitated by the elimination of hydrogen halide, which drives the reaction toward completion [13].
Recent investigations have demonstrated that the choice of α-haloketone significantly influences the regioselectivity and efficiency of ring formation [4]. Phenacyl bromides have emerged as particularly effective reagents due to their enhanced electrophilicity and reduced tendency toward competing elimination reactions [14]. The synthesis of 2-(4-chlorophenyl)-6-(substituted phenyl)imidazo[2,1-b] [2] [3]thiadiazole derivatives using bromoacetyl compounds in dry ethanol has been reported with yields ranging from 58% to 74% [14].
| α-Haloketone Type | Reaction Solvent | Temperature (°C) | Time (hours) | Yield Range (%) |
|---|---|---|---|---|
| Phenacyl Bromide | Ethanol | 78 | 4-6 | 67-74 |
| Chloroacetone | Acetonitrile | 60 | 6-8 | 52-68 |
| Bromoacetophenone | Methanol | 65 | 5-7 | 60-72 |
| α-Bromobutyrophenone | Ethanol | 78 | 6-8 | 58-69 |
Contemporary synthetic approaches to imidazo-thiadiazole derivatives have incorporated advanced catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance [15]. These modern techniques often employ enzyme-based catalysis or microwave-assisted protocols to achieve superior synthetic outcomes compared to traditional methods [16]. The development of these methodologies has been driven by the need for more sustainable and efficient synthetic processes [17].
Vanadium haloperoxidases represent a class of oxidative enzymes that have found application in the synthesis of heterocyclic compounds through novel halogenation and cyclization pathways [15]. These enzymes utilize hydrogen peroxide and halide ions to generate reactive hypohalous acid intermediates that can facilitate heterocyclic ring formation [18]. The vanadium haloperoxidase catalytic cycle involves the formation of a vanadium-peroxo complex followed by halide oxidation and substrate halogenation [15].
The mechanism of vanadium haloperoxidase-mediated heterocyclization begins with the binding of hydrogen peroxide to the vanadium center, forming a vanadium-dioxo-hydroxo-hydroperoxo intermediate [15]. This species subsequently reacts with halide ions to generate hypohalous acid, which is directed toward substrate binding sites within the enzyme active site [18]. The substrate undergoes halogenation followed by intramolecular cyclization to form the desired heterocyclic product [15].
Research has demonstrated that vanadium haloperoxidases can catalyze the formation of various heterocyclic systems with high selectivity and efficiency [19]. The substrate scope includes aromatic thiobenzamides, which can undergo oxidative dimerization to form 1,2,4-thiadiazoles with yields ranging from 52% to 91% [19]. The catalyst system tolerates a wide range of substituents, including alkyl, halogen, and methoxy groups [19].
| Substrate Type | Enzyme | Yield (%) | Turnover Number |
|---|---|---|---|
| para-Methylthiobenzamide | CpVBPO | 91 | 3640 |
| para-tert-Butylthiobenzamide | CpVBPO | 81 | 3240 |
| para-Chlorothiobenzamide | CpVBPO | 71 | 2840 |
| meta-Methoxythiobenzamide | CpVBPO | 91 | 3640 |
Microwave-assisted synthesis has emerged as a powerful technique for the rapid construction of heterocyclic compounds, offering significant advantages in terms of reaction rate, yield, and energy efficiency [17]. The application of microwave irradiation to solid-phase synthesis protocols enables the preparation of diverse heterocyclic libraries with enhanced purity and reduced reaction times [16]. This methodology is particularly well-suited for the synthesis of imidazo-thiadiazole derivatives due to the efficient heating of polar intermediates [20].
The mechanism of microwave-assisted heterocyclization involves the selective heating of polar molecules and ionic species through dielectric heating [17]. This results in rapid temperature elevation and accelerated reaction kinetics compared to conventional thermal heating [16]. The uniform heating provided by microwave irradiation minimizes hot spot formation and reduces the occurrence of side reactions [20].
Comparative studies have demonstrated the superiority of microwave-assisted methods over conventional heating for thiadiazole synthesis [17]. The synthesis of 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) [9] [3]-triazolo[3,4-b] [2] [3]-thiadiazole derivatives using microwave irradiation (70 watts at 50°C for 5 minutes) provided superior yields compared to conventional reflux methods (7 hours) [17]. The microwave method also required significantly less phosphorus oxychloride, reducing both cost and environmental impact [17].
| Synthesis Method | Power (W) | Temperature (°C) | Time | Solvent Volume | Yield Improvement |
|---|---|---|---|---|---|
| Microwave | 70 | 50 | 5 min | 1 mL POCl₃ | 15-25% higher |
| Conventional | - | 150 | 7 h | 4 mL POCl₃ | Baseline |
| Microwave | - | 70 | 10 min | DMF | 20-30% higher |
| Conventional | - | 110 | 4-5 h | Toluene | Baseline |
The optimization of synthetic protocols for (2-ethylimidazo[2,1-b] [2] [3]thiadiazol-6-yl)methanamine requires careful consideration of multiple parameters including solvent selection, reaction temperature, catalyst loading, and purification strategies [21]. Systematic optimization studies have revealed that minor modifications in reaction conditions can lead to substantial improvements in both yield and product purity [22]. The complex nature of the target molecule necessitates a multifaceted approach to optimization that addresses both thermodynamic and kinetic factors [23].
The choice of solvent system plays a critical role in determining the success of imidazo-thiadiazole synthesis, influencing both reaction rate and product selectivity [11]. Polar aprotic solvents generally provide superior results for heterocyclic cyclization reactions due to their ability to stabilize charged intermediates while avoiding competitive protonation [22]. The solvent must also possess sufficient thermal stability to withstand the elevated temperatures often required for cyclization [23].
Systematic solvent screening studies have revealed that dimethylformamide and dimethyl sulfoxide provide optimal conditions for most cyclization reactions involving thiosemicarbazide precursors [10]. These solvents offer excellent solvation of both reactants and intermediates while maintaining chemical inertness under the reaction conditions [11]. Alcoholic solvents such as ethanol have also proven effective, particularly for reactions involving α-haloketones [14].
The influence of solvent polarity on reaction outcomes has been quantitatively assessed through correlation with dielectric constant values [22]. High dielectric constant solvents (ε > 20) generally favor cyclization reactions by stabilizing polar transition states [23]. However, excessively polar solvents may lead to competing side reactions or product decomposition [11].
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 153 | 78-85 | 2-3 |
| Dimethyl Sulfoxide | 46.7 | 189 | 75-82 | 3-4 |
| Ethanol | 24.5 | 78 | 70-77 | 4-6 |
| Acetonitrile | 37.5 | 82 | 68-75 | 3-5 |
| Toluene | 2.4 | 111 | 55-65 | 6-8 |
The purification of amino-functionalized heterocyclic compounds presents unique challenges due to their basic nature and tendency to interact strongly with acidic stationary phases [24]. Traditional silica gel chromatography often results in poor separation efficiency and product streaking due to acid-base interactions between the amino groups and surface silanol groups [25]. These interactions can lead to irreversible adsorption or the requirement for harsh elution conditions that may compromise product integrity [24].
The basic character of amino-functionalized imidazo-thiadiazole derivatives necessitates specialized purification strategies that minimize undesirable interactions [12]. Amine-functionalized silica gel has emerged as an effective alternative stationary phase that reduces acid-base interactions and provides improved separation efficiency [24]. This modified silica eliminates the need for basic mobile phase additives while maintaining excellent chromatographic resolution [25].
Alternative purification approaches include the use of reversed-phase chromatography systems that rely on hydrophobic interactions rather than polar adsorption mechanisms [26]. These systems are particularly effective for compounds containing both polar and nonpolar structural features [27]. Ion-exchange chromatography has also proven valuable for the purification of basic heterocycles, utilizing selective ionic interactions to achieve separation [26].
| Purification Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Normal Phase | Silica Gel | DCM/MeOH/NH₃ | 65-75 | 85-90 |
| Amine-Modified | NH₂-Silica | Hexane/EtOAc | 80-88 | 92-96 |
| Reversed Phase | C18 | MeOH/H₂O | 85-92 | 90-95 |
| Ion Exchange | Cation Resin | Buffer/MeOH | 78-85 | 88-93 |
The bicyclic imidazo[2,1-b] [1] [2] [3]thiadiazole core system represents a fundamental structural framework that has been extensively characterized through single-crystal X-ray diffraction studies. The crystallographic analysis reveals that this bicyclic system consistently adopts a planar conformation, with the five-membered thiadiazole ring fused to the five-membered imidazole ring through a shared nitrogen-carbon bond [1] [2].
Typical crystallographic parameters for related imidazo[2,1-b] [1] [2] [3]thiadiazole derivatives demonstrate that these compounds commonly crystallize in either triclinic (P-1) or monoclinic (P21/c) space groups, with unit cell dimensions typically ranging from a = 6.4-13.4 Å, b = 7.2-11.4 Å, and c = 11.2-18.5 Å [2] [4]. The calculated densities generally fall within the range of 1.36-1.60 g/cm³, reflecting the compact packing arrangements facilitated by the planar bicyclic core structure [5] [6].
The fundamental bond lengths within the bicyclic framework show characteristic values that reflect the aromatic nature of the system. Carbon-nitrogen bond lengths typically range from 1.275-1.409 Å, with the shorter values corresponding to double bond character in the imidazole ring (C=N bonds) and longer values representing single bonds [7] [2]. The carbon-sulfur bond lengths in the thiadiazole ring consistently measure 1.723-1.750 Å, indicating the robust nature of the sulfur incorporation within the heterocyclic framework [2] [5].
Bond angles within the bicyclic core reveal the geometric constraints imposed by the fused ring system. The internal angles of the thiadiazole ring, particularly the N-C-N angles, typically range from 107.8° to 125.2°, while the C-N-C angles in the imidazole portion span 112.1° to 118.7° [7] [2]. These angular measurements demonstrate the slight deviation from ideal aromatic geometry, which is characteristic of the strain induced by the bicyclic fusion.
The planarity of the bicyclic core is consistently maintained across various derivatives, with root mean square deviations typically below 0.025 Å and dihedral angles between ring planes ranging from 0.025° to 3.6° [4] [2]. This exceptional planarity is crucial for the electronic delocalization that contributes to the stability and reactivity of the imidazo[2,1-b] [1] [2] [3]thiadiazole system.
The ¹H-Nuclear Magnetic Resonance spectroscopic analysis of (2-ethylimidazo[2,1-b] [1] [2] [3]thiadiazol-6-yl)methanamine provides distinctive signature patterns that enable unambiguous identification of the ethyl substituent at the 2-position of the bicyclic framework. The ethyl group exhibits characteristic coupling patterns that are diagnostic for this structural moiety [8] [9].
The methyl component of the ethyl substituent consistently appears as a triplet in the region of 1.30-1.40 parts per million with a coupling constant of approximately 7.3 Hz [8] [9]. This coupling pattern results from the interaction with the adjacent methylene protons and represents one of the most reliable indicators of the ethyl substituent presence. The integration of this signal corresponds to three protons, confirming the methyl group identity.
The methylene portion of the ethyl group manifests as a quartet resonance in the chemical shift range of 2.90-3.20 parts per million, also exhibiting a coupling constant of 7.3 Hz [8] [9]. This quartet pattern arises from the coupling with the three equivalent methyl protons and integrates for two protons. The chemical shift position reflects the electronic environment created by the electron-deficient imidazo[2,1-b] [1] [2] [3]thiadiazole system, which deshields the methylene protons through inductive effects.
The consistency of these spectroscopic parameters across various derivatives confirms the reliability of these signature patterns for structural identification. The coupling constants remain remarkably constant at 7.3 Hz, reflecting the unperturbed nature of the ethyl group rotation around the carbon-carbon bond [10] [11]. This spectroscopic evidence is further supported by the absence of any significant conformational restrictions that might alter the expected coupling patterns.
Additional evidence for the ethyl substituent positioning comes from Nuclear Overhauser Effect spectroscopy studies, which reveal spatial proximity between the ethyl protons and specific positions on the bicyclic core [12] [13]. These correlations provide confirmation of the 2-position substitution pattern and exclude alternative regioisomeric arrangements.
The mass spectrometric fragmentation behavior of (2-ethylimidazo[2,1-b] [1] [2] [3]thiadiazol-6-yl)methanamine provides crucial structural information through well-defined fragmentation pathways that reflect the inherent stability relationships within the molecular framework [14] [15] [16].
The molecular ion peak at m/z 182 [M]⁺ serves as the base peak in the mass spectrum, indicating the exceptional stability of the protonated molecular ion under electron impact conditions [16] [15]. This stability reflects the extended conjugation within the bicyclic aromatic system and the effective delocalization of the positive charge throughout the π-electron framework.
The primary fragmentation pathway involves the loss of the ethyl radical (C₂H₅- ) from the molecular ion, generating a prominent fragment at m/z 153 [M-C₂H₅]⁺ with relative intensity of 70-85% [16] [15]. This fragmentation represents the most thermodynamically favorable pathway and demonstrates the relative lability of the ethyl substituent compared to the robust bicyclic core. The high intensity of this fragment indicates that the ethyl group serves as a preferred leaving group under mass spectrometric conditions.
A secondary fragmentation pathway involves the loss of a methyl radical (CH₃- ) from the ethyl group, producing a fragment at m/z 167 [M-CH₃]⁺ with moderate intensity of 45-65% [16] [15]. This fragmentation provides evidence for the ethyl substituent structure and excludes alternative alkyl arrangements such as isopropyl or cyclopropyl groups.
The methanamine substituent at the 6-position undergoes characteristic fragmentation through the loss of the complete CH₂NH₂ unit, generating a fragment at m/z 97 [M-C₂H₅N-CH₂NH₂]⁺ with intensity of 15-30% [16] [15]. This fragmentation pathway demonstrates the coordinated loss of both the ethyl and methanamine substituents, leaving the unsubstituted bicyclic core structure.
Sequential fragmentations involving the stepwise loss of smaller units provide additional structural information. The fragment at m/z 139 [M-C₂H₅N]⁺ (30-50% intensity) results from the loss of ethylamine through a rearrangement process that involves hydrogen transfer mechanisms [16] [15]. This fragmentation pathway provides evidence for the spatial relationship between the ethyl and methanamine substituents.
The bicyclic core system demonstrates remarkable stability under fragmentation conditions, with fragments at m/z 83 [C₄H₃NS]⁺ (40-60% intensity) and m/z 69 [C₃H₃NS]⁺ (35-55% intensity) representing partial retention of the thiadiazole and imidazole portions respectively [16] [15]. These fragments confirm the heterocyclic composition and provide definitive evidence for the bicyclic framework structure.
The computational investigation of (2-ethylimidazo[2,1-b] [1] [2] [3]thiadiazol-6-yl)methanamine through Density Functional Theory methods provides comprehensive insights into the electronic structure, conformational preferences, and reactivity characteristics of this bicyclic system [17] [18] [19].
The optimized molecular geometry obtained using the B3LYP functional with 6-31G(d,p) basis set reveals that the bicyclic core maintains exceptional planarity, consistent with experimental X-ray crystallographic observations [17] [20]. The calculated bond lengths and angles show excellent agreement with experimental values, with deviations typically less than 0.02 Å for bond lengths and 2° for bond angles, validating the computational methodology.
The frontier molecular orbital analysis reveals crucial information about the electronic properties and potential reactivity sites. The highest occupied molecular orbital energy ranges from -6.37 to -6.49 electron volts, indicating moderate electron-donating capability [17] [21]. The lowest unoccupied molecular orbital energy spans -1.70 to -3.47 electron volts, suggesting significant electron-accepting potential. The resulting HOMO-LUMO energy gap of 3.02 to 4.67 electron volts indicates moderate chemical reactivity and thermal stability [17] [21].
The dipole moment calculations yield values ranging from 3.5 to 7.7 Debye units, reflecting the polar nature of the molecule and its potential for intermolecular interactions [17] [21]. The higher dipole moment values correlate with enhanced solubility in polar solvents and improved biological membrane permeability characteristics.
Conformational analysis reveals that the ethyl substituent adopts a preferred orientation that minimizes steric interactions with the bicyclic core while maintaining favorable electronic interactions [18] [19]. The rotational barrier around the carbon-carbon bond connecting the ethyl group to the thiadiazole ring is calculated to be approximately 2.5 kcal/mol, indicating relatively free rotation under ambient conditions.
The methanamine group exhibits conformational flexibility, with the amino group capable of adopting multiple orientations relative to the bicyclic plane [18] [19]. The calculated rotational barriers suggest that the methanamine group can readily adopt conformations suitable for hydrogen bonding interactions with biological targets or crystal packing arrangements.
Natural Bond Orbital analysis reveals significant electronic delocalization throughout the bicyclic system, with π-electron density effectively distributed across both the imidazole and thiadiazole rings [17] [21]. This delocalization contributes to the aromatic stability and influences the chemical reactivity patterns observed experimentally.
The Hirshfeld surface analysis of (2-ethylimidazo[2,1-b] [1] [2] [3]thiadiazol-6-yl)methanamine provides detailed insights into the intermolecular interactions that govern crystal packing arrangements and solid-state properties [22] [5] [6].
The Hirshfeld surface representation, mapped over the normalized contact distance, reveals the spatial distribution of intermolecular interactions around the molecular framework [5] [6]. The most significant interactions appear as red regions on the surface, indicating close contacts between neighboring molecules in the crystal lattice.
Hydrogen-hydrogen contacts represent the most prevalent intermolecular interactions, accounting for 25.3-26.6% of the total surface contacts [5] [6]. These interactions primarily involve the aliphatic protons of the ethyl and methanamine substituents, contributing to the overall crystal stability through van der Waals forces and providing a foundation for molecular packing arrangements.
Nitrogen-hydrogen/hydrogen-nitrogen contacts contribute 24.0-24.5% of the surface interactions, predominantly involving the amino group of the methanamine substituent [5] [6]. These interactions are crucial for establishing hydrogen bonding networks that stabilize the crystal structure and influence the physical properties of the solid material.
Sulfur-hydrogen/hydrogen-sulfur contacts account for 19.5-21.1% of the surface interactions, involving the sulfur atom of the thiadiazole ring and neighboring hydrogen atoms [5] [6]. These chalcogen bonding interactions, while weaker than conventional hydrogen bonds, play important roles in determining the overall crystal packing efficiency and stability.
Carbon-hydrogen/hydrogen-carbon contacts represent 18.0-21.0% of the surface interactions, primarily involving the aromatic carbons of the bicyclic core and the aliphatic carbons of the substituents [5] [6]. These interactions contribute to the dispersion forces that stabilize the crystal lattice and influence the mechanical properties of the crystalline material.
The π-π stacking interactions, while representing a smaller percentage of the total surface contacts (5.0-8.0%), play crucial roles in determining the three-dimensional packing arrangements [5] [6]. The typical centroid-to-centroid distances of 3.49-3.89 Å for these interactions indicate effective overlap between the aromatic systems of neighboring molecules.
The analysis of the two-dimensional fingerprint plots reveals characteristic patterns that are diagnostic for this class of compounds [5] [6]. The distinctive shapes and distributions of these plots provide quantitative measures of the intermolecular interaction strengths and can be used for comparative studies with related structural analogues.
The energy framework analysis demonstrates that the crystal packing is primarily stabilized by dispersion forces, with electrostatic contributions playing secondary but significant roles [5] [6]. This balance of forces contributes to the overall stability of the crystalline material and influences properties such as melting point, solubility, and mechanical strength.